molecular formula C10H16ClFO4S B2998460 Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate CAS No. 1807941-10-1

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate

Cat. No.: B2998460
CAS No.: 1807941-10-1
M. Wt: 286.74
InChI Key: JQYBQMFDZDQZGN-WAAGHKOSSA-N
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Description

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H16ClFO4S and its molecular weight is 286.74. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBQMFDZDQZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a chemical compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12ClO4S
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 1807887

The compound features a fluorinated cyclohexane ring, which is significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with chlorosulfonyl groups exhibit antimicrobial properties. The chlorosulfonyl moiety is known to enhance the reactivity of the molecule, potentially leading to increased efficacy against various pathogens. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, resulting in bactericidal effects.

2. Anticancer Potential

This compound has been investigated for its anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. The presence of a fluorine atom may also contribute to increased lipophilicity, enhancing cellular uptake and bioavailability.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several chlorosulfonyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that ethyl derivatives exhibited significant inhibition zones, suggesting effective antimicrobial action (see Table 1).
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays on cancer cell lines revealed that this compound induced dose-dependent apoptosis in human breast cancer cells (MCF-7). IC50 values were determined to be approximately 15 µM, indicating potent anticancer activity (see Table 2).

Data Tables

Table 1: Antimicrobial Activity of Ethyl Derivatives
Compound
----------------------------------------
Ethyl-4-[(chlorosulfonyl)methyl]...
Ethyl-4-fluorocyclohexane
Control (no treatment)
Table 2: Cytotoxicity Assay Results on MCF-7 Cells
Concentration (µM)
---------------------
0
5
10
15
20

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate?

The compound can be synthesized via a multi-step approach. First, a Michael addition reaction between an α,β-unsaturated ketone (e.g., chalcone derivative) and ethyl acetoacetate in the presence of a base (e.g., NaOH) under reflux conditions forms the cyclohexene core . Subsequent sulfonation using chlorosulfonic acid introduces the chlorosulfonyl group. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid hydrolysis of sensitive functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the cyclohexane backbone and substituent positions.
  • IR spectroscopy : Identifies key functional groups (C=O at ~1700 cm⁻¹, S=O stretches at ~1350–1150 cm⁻¹).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or HRMS).
  • X-ray crystallography : Provides definitive structural confirmation using programs like SHELX .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for initial purification. Recrystallization from ethanol or dichloromethane can further enhance purity, as demonstrated for analogous cyclohexane carboxylates .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexane ring be resolved during structural refinement?

Disorder in the cyclohexane ring, often observed in similar derivatives, is modeled using SHELXL by refining split atomic positions with occupancy ratios (e.g., 0.684:0.316). Conformational analysis via Cremer-Pople puckering parameters (Q, θ, φ) distinguishes between envelope, half-chair, or screw-boat conformations .

Q. What methodologies analyze intermolecular interactions influencing crystal packing?

Weak interactions (e.g., C—H···O) and hydrogen bonding are evaluated using graph set theory. Software like Mercury visualizes packing motifs, revealing chains or layers stabilized by these interactions, as seen in related fluorinated cyclohexane derivatives .

Q. How does the fluorinated substituent impact reactivity and stability?

The electron-withdrawing fluorine atom increases electrophilicity at adjacent sites, enhancing reactivity in nucleophilic substitutions (e.g., sulfonyl group displacement). Stability studies under varied pH and temperature conditions are recommended, referencing protocols for fluorinated cyclohexanes .

Q. What are the challenges in optimizing chlorosulfonation reactions?

Key challenges include minimizing hydrolysis of the chlorosulfonyl group. Stepwise sulfonation at low temperatures (0–5°C) with careful stoichiometric control is critical. Reaction progress should be monitored via TLC, and quenching with ice water ensures product stabilization .

Q. How can regioselectivity be controlled during functionalization of the cyclohexane core?

Steric and electronic effects dictate regioselectivity. For example, the fluorinated carbon’s electronegativity directs nucleophilic attacks to the chlorosulfonyl-methyl group. Computational modeling (DFT) or experimental Hammett studies can predict reactive sites, though primary literature on this specific compound is limited .

Methodological Notes

  • Crystallographic Refinement : Use SHELX for structure solution and refinement, incorporating disorder modeling and anisotropic displacement parameters .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation during sulfonation .
  • Safety Protocols : Handle chlorosulfonic acid in fume hoods with appropriate PPE due to its corrosive nature .

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